1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride
CAS No.: 1246746-62-2
Cat. No.: VC0163600
Molecular Formula: C5H10ClNO3
Molecular Weight: 167.589
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246746-62-2 |
|---|---|
| Molecular Formula | C5H10ClNO3 |
| Molecular Weight | 167.589 |
| IUPAC Name | 1-amino-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h3,7H,1-2,6H2,(H,8,9);1H |
| Standard InChI Key | QESKWOKSXLDKMF-UHFFFAOYSA-N |
| SMILES | C1C(CC1(C(=O)O)N)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride is identified by multiple registry numbers and synonyms in chemical databases. It is recognized by the PubChem CID 56592989 and represents the hydrochloride salt form of the parent compound 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (CID 56592988) . This compound is also known by several synonyms including (1S,3s)-1-amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, and is associated with registry numbers 1246746-62-2 and 2095396-36-2 . The compound was first registered in chemical databases on January 31, 2012, with the most recent modification to its record occurring on March 1, 2025 .
Molecular Structure
The compound possesses a cyclobutane ring as its core structure, with specific functional groups positioned at defined locations. At position 1, it features both an amino group and a carboxylic acid group, while position 3 contains a hydroxyl group. The molecular structure can be represented by the molecular formula C₅H₁₀ClNO₃, indicating the presence of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The three-dimensional structure reveals important spatial arrangements that influence the compound's reactivity and biological properties.
Structural Representation Systems
For systematic chemical identification, the compound can be represented through several standardized notation systems:
Table 1: Structural Identification Systems
| Representation System | Notation |
|---|---|
| IUPAC Name | 1-amino-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride |
| InChI | InChI=1S/C5H9NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h3,7H,1-2,6H2,(H,8,9);1H |
| InChIKey | QESKWOKSXLDKMF-UHFFFAOYSA-N |
| SMILES | C1C(CC1(C(=O)O)N)O.Cl |
These representation systems enable precise identification of the compound in chemical databases and literature . The InChI and SMILES notations specifically encode the arrangement of atoms and bonds, allowing computational analysis of the structure.
Physicochemical Properties
Fundamental Physical Properties
The physical properties of 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride determine its behavior in various chemical environments and biological systems. These properties are crucial for understanding its potential applications and interactions.
Table 2: Key Physical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 167.59 g/mol | Computed by PubChem 2.2 |
| Exact Mass | 167.0349209 Da | Computed by PubChem 2.2 |
| Monoisotopic Mass | 167.0349209 Da | Computed by PubChem 2.2 |
| Hydrogen Bond Donor Count | 4 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
The molecular weight of 167.59 g/mol classifies this compound as a low molecular weight compound, which may influence its absorption and distribution in biological systems . The presence of 4 hydrogen bond donors and 4 hydrogen bond acceptors indicates substantial potential for intermolecular interactions, particularly in aqueous environments where hydrogen bonding plays a crucial role in solubility and stability.
Structural Properties and Conformations
The hydroxyl group at position 3 can exist in different stereochemical orientations relative to the ring plane, potentially giving rise to different stereoisomers with distinct properties. The available data indicates potential stereoisomeric forms, including the specifically mentioned (1S,3s) configuration, suggesting defined stereochemistry at both the C1 and C3 positions .
Synthetic Approaches and Preparation
-
Preparation of appropriately substituted cycloalkane precursors
-
Introduction of amino and carboxylic acid functionalities
-
Stereoselective hydroxylation
-
Protection/deprotection sequences to control chemoselectivity
-
Salt formation using hydrogen chloride to yield the hydrochloride salt
These synthetic approaches often employ protecting group strategies to control the reactivity of the amino and carboxyl functionalities during the synthesis, followed by deprotection under appropriate conditions to yield the final product.
Research Status and Future Directions
The current research status of 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride appears to be primarily focused on its basic chemical characterization rather than extensive biological evaluation. The recent modification of its PubChem entry (March 1, 2025) suggests ongoing interest in this compound . Future research directions might include:
-
Detailed exploration of stereochemical variants and their distinct properties
-
Incorporation into peptide sequences to study conformational effects
-
Evaluation of biological activities including enzyme inhibition or receptor interactions
-
Development of efficient and stereoselective synthetic routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume